molecular formula C15H14F3NO2 B1345891 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-84-5

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1345891
CAS No.: 946784-84-5
M. Wt: 297.27 g/mol
InChI Key: MQUFTUIQIAIWKH-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO2 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further substituted with a trifluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction begins with the nucleophilic aromatic substitution of 3-ethoxyphenol with 2-chloro-4-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

    4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenoxy)-2-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness: 4-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the combination of the ethoxy group and trifluoromethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and ability to enhance metabolic stability, making this compound distinct from its analogs.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-10-4-3-5-11(8-10)21-12-6-7-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUFTUIQIAIWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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